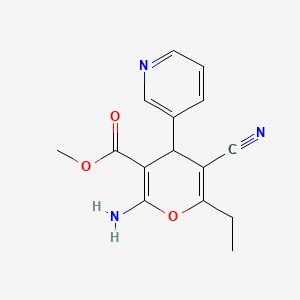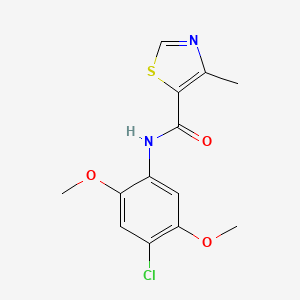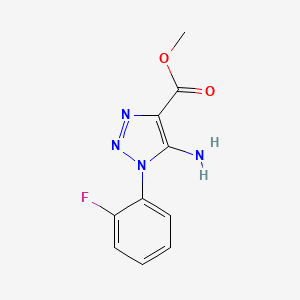![molecular formula C20H26N4O2S B4324248 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B4324248.png)
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
Overview
Description
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include a pyrimidine derivative and a thiol compound. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques like recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.
Medicine
The compound could have applications in medicinal chemistry, particularly in the design of antiviral, anticancer, or antimicrobial agents.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrimidine ring, the phenylethyl group, and the cyclohexylacetamide moiety. These features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c21-17-13-18(25)23-20(24(17)12-11-15-7-3-1-4-8-15)27-14-19(26)22-16-9-5-2-6-10-16/h1,3-4,7-8,13,16H,2,5-6,9-12,14,21H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAXUOANSLFYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-(2,2-dimethylpropanoyl)-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B4324166.png)
![methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4324170.png)
![1-(2,2-dimethylpropanoyl)-2-pyridin-4-yl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4324172.png)

![2-[4-(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B4324199.png)
![ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate](/img/structure/B4324204.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324220.png)
![METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE](/img/structure/B4324224.png)
![6-amino-4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B4324231.png)


![DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE](/img/structure/B4324269.png)
![2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE](/img/structure/B4324275.png)
